Cas no 471-84-1 (Bicyclo[2.2.1]heptane,7,7-dimethyl-2-methylene-)

Bicyclo[2.2.1]heptane,7,7-dimethyl-2-methylene- structure
471-84-1 structure
Product Name:Bicyclo[2.2.1]heptane,7,7-dimethyl-2-methylene-
Numero CAS:471-84-1
MF:C10H16
MW:136.234043121338
CID:331426
PubChem ID:28930
Update Time:2025-04-19

Bicyclo[2.2.1]heptane,7,7-dimethyl-2-methylene- Proprietà chimiche e fisiche

Nomi e identificatori

    • Bicyclo[2.2.1]heptane,7,7-dimethyl-2-methylene-
    • 7,7-dimethyl-3-methylidenebicyclo[2.2.1]heptane
    • Bicyclo2.2.1heptane, 7,7-dimethyl-2-methylene-
    • 7,7-Dimethyl-2-methylen-bicyclo(2,2,1)heptane
    • 7,7-Dimethyl-2-methylenenorbornane
    • Fenchene
    • Fenchene, Bicyclo[2.2.1]heptane,2-methylene 5,5-dimethyl-
    • Norbornane, 7,7-dimethyl-2-methylene-
    • α-Fenchene
    • Bicyclo(2.2.1)heptane, 7,7-dimethyl-2-methylene-
    • 7,7-dimethyl-2-methylene-norbornane
    • Q24715140
    • .alpha.-Fenchene
    • (-)-7,7-Dimethyl-2-methylenebicyclo[2.2.1]heptane
    • CHEBI:89044
    • NS00126563
    • 7,7-Dimethyl-2-methylenebicyclo[2.2.1]heptane
    • alpha-Fenchene
    • 7,7-Dimethyl-2-methylenebicyclo[2.2.1]heptane #
    • 471-84-1
    • 7,7-Dimethyl-2-methylenebicyclo(2.2.1)heptane
    • XCPQUQHBVVXMRQ-UHFFFAOYSA-N
    • 7,7-DIMETHYL-2-METHYLIDENEBICYCLO[2.2.1]HEPTANE
    • DTXSID60861972
    • Bicyclo[2.2.1]heptane, 7,7-dimethyl-2-methylene-
    • (-)-alpha-Fenchene
    • (-)-7,7-dimethyl-2-methylenenorbornane
    • 7,7-Dimethyl-2-methylenebicyclo[2.2.1]heptane; (-)-form
    • Inchi: 1S/C10H16/c1-7-6-8-4-5-9(7)10(8,2)3/h8-9H,1,4-6H2,2-3H3
    • Chiave InChI: XCPQUQHBVVXMRQ-UHFFFAOYSA-N
    • Sorrisi: C1(C)(C)C2C(=C)CC1CC2

Proprietà calcolate

  • Massa esatta: 136.12528
  • Massa monoisotopica: 136.125201
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 10
  • Conta legami ruotabili: 0
  • Complessità: 177
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 0
  • XLogP3: 3.1

Proprietà sperimentali

  • Densità: 0.88
  • Punto di ebollizione: 158.6°Cat760mmHg
  • Punto di infiammabilità: 34.9°C
  • PSA: 0
Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.